molecular formula C27H26FN5O3 B2813596 5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326930-00-0

5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Katalognummer B2813596
CAS-Nummer: 1326930-00-0
Molekulargewicht: 487.535
InChI-Schlüssel: JLTCQZQGWRYQAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can provide information about the reactivity and stability of the compound .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and spectral data (IR, NMR, UV-Vis, etc.) .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Biofilm Inhibition

Compounds with piperazine linkers and pyrazole cores have shown promising antibacterial efficacy against strains such as E. coli, S. aureus, and S. mutans. Notably, certain derivatives exhibited superior biofilm inhibition activities compared to known antibiotics like Ciprofloxacin, indicating potential utility in addressing bacterial biofilms and related infections (Mekky & Sanad, 2020).

Antimicrobial Activities

Chalcones and their cyclized derivatives, including pyrazolines and pyrimidines, have been synthesized and tested for their antimicrobial activities. These compounds were developed from structures that potentially share similarities with the target compound, showcasing a broad spectrum of antimicrobial efficacy (Solankee & Patel, 2004).

Selective and Partial Agonists of 5-HT3 Receptors

Piperazinopyrrolothienopyrazine derivatives have been evaluated for their affinity and selectivity towards 5-HT3 receptors, suggesting their potential in developing new therapeutic agents targeting the central nervous system, including treatments for anxiety and other psychiatric disorders (Rault et al., 1996).

Anticancer and Antiangiogenic Effects

Thioxothiazolidin-4-one derivatives, incorporating various moieties such as piperazine, have demonstrated significant anticancer and antiangiogenic effects in vivo against mouse tumor models. These findings highlight their potential as candidates for anticancer therapy, particularly in inhibiting tumor growth and angiogenesis (Chandrappa et al., 2010).

Molecular Docking and Biological Potentials

The synthesis and evaluation of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives have shown significant antimicrobial and anticancer activities, supported by molecular docking studies. These results indicate the utility of such compounds in developing new antimicrobial and anticancer agents (Mehta et al., 2019).

Wirkmechanismus

If the compound is biologically active, studies may be conducted to determine its mechanism of action. This can involve in vitro and in vivo studies .

Safety and Hazards

Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical and health hazards. It also provides information on safe handling and storage .

Eigenschaften

IUPAC Name

5-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FN5O3/c1-19(34)20-4-8-23(9-5-20)30-12-14-31(15-13-30)26(35)10-11-32-16-17-33-25(27(32)36)18-24(29-33)21-2-6-22(28)7-3-21/h2-9,16-17,24-25,29H,10-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFPLAIUMOYBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=CN4C(C3=O)CC(N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.